2-(4-Chloro-3-nitrophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine
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Overview
Description
2-(4-Chloro-3-nitrophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine typically involves the reaction of a thiazolidine derivative with a chloronitrophenyl and naphthalene-2-sulfonyl chloride under controlled conditions. The reaction may require a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine
- 2-(4-Nitrophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine
- 2-(4-Chloro-3-nitrophenyl)-3-(phenylsulfonyl)-1,3-thiazolidine
Uniqueness
2-(4-Chloro-3-nitrophenyl)-3-(naphthalene-2-sulfonyl)-1,3-thiazolidine is unique due to the presence of both the chloro and nitro groups on the phenyl ring, as well as the naphthalene-2-sulfonyl group. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c20-17-8-6-15(12-18(17)22(23)24)19-21(9-10-27-19)28(25,26)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYQGWBBORBXDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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